molecular formula C10H12N2O2 B2878002 3-(Pyrrolidin-1-yl)picolinic acid CAS No. 1414866-60-6

3-(Pyrrolidin-1-yl)picolinic acid

Cat. No. B2878002
M. Wt: 192.218
InChI Key: BGWXXSJYZFLLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)picolinic acid is a compound with the molecular formula C10H12N2O2. It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-yl)picolinic acid has been characterized by techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyrrolidin-1-yl)picolinic acid are not detailed in the literature, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

Research on derivatives of picolinic acid, including its characterization through spectroscopic methods and DFT calculations, has revealed their significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. These compounds have also been investigated for their DNA interactions, suggesting potential applications in the development of antimicrobial agents and in understanding the molecular basis of their activity (Ö. Tamer et al., 2018).

Synthesis Pathways

Extraction and Recovery Techniques

Studies on the reactive extraction of pyridine-2-carboxylic acid (picolinic acid) using non-toxic extractant and diluent systems have been conducted. These techniques are crucial for the recovery of carboxylic acids from dilute aqueous solutions, such as fermentation broth, highlighting their potential applications in the pharmaceutical and chemical industries (D. Datta & Sushil Kumar, 2014).

Derivatization for Analytical Applications

The preparation of picolinyl esters from long chain fatty acids and their examination by gas chromatography and mass spectrometry has been explored. This research provides valuable methods for the structural determination of fatty acids, which could be applied in food science, biochemistry, and clinical diagnostics (D. Harvey, 1982).

Proton Transfer Complexes and Antioxidant Activities

The isolation and characterization of proton transfer complexes containing picolinium as cation have been studied, along with their antioxidant activities. These findings suggest potential applications in the development of antioxidant agents and in the study of proton transfer mechanisms in various chemical and biological systems (I. A. Ansari et al., 2016).

Catalysis and Material Science

Research on the catalytic applications of picolinic acid derivatives, including their role in water oxidation and organic transformations, underscores their importance in catalysis and material science. These studies contribute to the development of more efficient catalysts for energy conversion and chemical synthesis (Yi Jiang et al., 2013).

Safety And Hazards

The safety data sheet for 3-(Pyrrolidin-1-yl)picolinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or inhaled .

Future Directions

Pyrrolidine compounds, including 3-(Pyrrolidin-1-yl)picolinic acid, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring these applications further.

properties

IUPAC Name

3-pyrrolidin-1-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXSJYZFLLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)picolinic acid

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